[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride
Description
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZSQOAJJKVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid.
Introduction of Propylamine Chain: The propylamine chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of Methylthio Group: The methylthio group can be added via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring or the methylthio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Reduced Derivatives: Formed through reduction of the benzimidazole ring or propylamine chain.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to interact with various enzymes, making them valuable tools in the study of enzyme mechanisms and the development of enzyme inhibitors .
Medicine
In medicine, benzimidazole derivatives have shown promise as therapeutic agents. This compound, in particular, is being investigated for its potential anticancer, antimicrobial, and antiviral activities .
Industry
In the industrial sector, [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes . The exact pathways and molecular targets are still under investigation, but its ability to inhibit enzyme activity and interact with DNA makes it a compound of interest in various fields .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-(3,5-Dinitro-benzylsulfanyl)-1H-benzimidazole: A derivative with potent antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, known for their pharmacological properties.
Uniqueness
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is unique due to the presence of the propylamine chain and the methylthio group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆ClN₃S
- Molecular Weight : 257.78 g/mol
- CAS Number : 1170836-17-5
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that [1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines.
In a study comparing the compound with standard chemotherapeutics, it demonstrated comparable efficacy to doxorubicin, suggesting its potential as an effective anticancer agent.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 25–50 | |
| Escherichia coli (E. coli) | 30–60 | |
| Pseudomonas aeruginosa (P. aeruginosa) | 40–70 |
The results indicate that this compound has potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Benzimidazole derivatives are known to act as enzyme inhibitors. Specific studies have highlighted the ability of [1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases.
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase with an IC50 value of approximately 10 µM, which is significant compared to standard inhibitors like donepezil .
The mechanisms through which [1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride exerts its biological effects include:
- Interaction with DNA : Some benzimidazole derivatives intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives, including this specific compound:
- A study on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers .
- Research involving animal models demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups .
Q & A
Q. What are the established synthetic routes for [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride?
The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF, with amino acid methyl ester hydrochlorides as precursors . Alternatively, benzimidazole core formation can be achieved by reacting o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under reflux in polyphosphoric acid, followed by purification to isolate the hydrochloride salt . For example, a structurally related benzimidazole-propylamine derivative (CAS 327072-88-8) was synthesized via similar methods and characterized as a dihydrochloride salt .
Q. What analytical techniques are critical for validating the structure and purity of this compound?
- NMR Spectroscopy : Proton and carbon NMR are essential for confirming the benzimidazole core, methylthio group, and propylamine chain. For example, ¹H NMR peaks for aromatic protons in benzimidazole typically appear at δ 7.2–8.5 ppm, while methylthio groups resonate near δ 2.1–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : HRESIMS can confirm the molecular formula (e.g., C₁₁H₁₄ClN₃S for the free base) .
- X-ray Crystallography : Programs like SHELXL ( ) are widely used for structural refinement, especially to resolve ambiguities in stereochemistry or salt formation .
Q. What are the key physicochemical properties researchers should monitor during synthesis?
- Melting Point : Hydrochloride salts of similar benzimidazole derivatives exhibit melting points between 120–250°C, depending on substituents .
- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMF, DMSO) for reactions .
- Hygroscopicity : Hydrochloride forms often absorb moisture, necessitating anhydrous storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in benzimidazole formation?
- Temperature Control : Elevated temperatures (>90°C) promote cyclization but may increase side reactions; stepwise heating (e.g., 70°C → 90°C) improves selectivity .
- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in propylamine chain introduction, reducing unreacted intermediates .
- Acid/Base Modulation : Using Na₂S₂O₄ (a mild reductant) in DMSO suppresses oxidation of the methylthio group during benzimidazole formation .
Q. How do structural modifications to the benzimidazole or propylamine chain affect biological activity?
- Benzimidazole Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5/6 positions enhance interactions with enzymatic targets (e.g., kinase inhibition) .
- Methylthio Group : The –SMe group increases lipophilicity, improving membrane permeability but potentially reducing solubility .
- Propylamine Chain Length : Shorter chains (C3 vs. C4) may reduce off-target binding, as seen in related pyrazole derivatives .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Batch Comparison : Cross-validate NMR and HRMS data with reference standards (e.g., PubChem-deposited spectra) .
- Crystallographic Validation : Use SHELX-refined X-ray structures to confirm stereochemical assignments when NMR signals overlap .
- Isotopic Labeling : ¹³C-labeled methylthio groups can clarify ambiguous peaks in complex spectra .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock models interactions with receptors (e.g., G-protein-coupled receptors) by simulating hydrogen bonding with the benzimidazole nitrogen and hydrophobic contacts with the methylthio group .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity with antimicrobial potency, guiding derivative design .
Methodological Notes
- Safety Protocols : Handle hydrochloride salts in fume hoods due to potential corrosivity. Refer to MSDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., skin/eye irrigation) .
- Yield Optimization : Recrystallization from ethanol/water (3:1) improves purity (>95%) for dihydrochloride salts .
- Data Reproducibility : Document solvent ratios, catalyst loadings, and temperature gradients meticulously to ensure replicability across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
